![molecular formula C7H2ClF5 B1453282 6-Chloro-2,3-difluorobenzotrifluoride CAS No. 1208076-15-6](/img/structure/B1453282.png)
6-Chloro-2,3-difluorobenzotrifluoride
Overview
Description
Scientific Research Applications
Spin-Spin Coupling and Magnetic Resonance Studies
Studies have examined the indirect spin-spin coupling constants between fluorine nuclei in various benzotrifluoride derivatives, including 6-chloro-2,3-difluorobenzotrifluoride. These investigations provide insights into "through-space" or "fragment" interactions, contributing to our understanding of molecular behavior in magnetic fields and enhancing nuclear magnetic resonance (NMR) spectroscopy techniques (Schaefer, Niemczura, & Marat, 1975).
Electrochemical Fluorination
Electrochemical fluorination is a critical method for synthesizing various fluorinated organic compounds, including derivatives of 6-chloro-2,3-difluorobenzotrifluoride. This technique allows for precise control over the introduction of fluorine atoms into organic molecules, making it essential for developing new materials and pharmaceuticals (Momota, Horio, Kato, Morita, & Matsuda, 1995).
Synthesis and Optical Properties of Fluorene Derivatives
The synthesis of fluorene derivatives, including those related to 6-chloro-2,3-difluorobenzotrifluoride, has been explored for their potential in optoelectronic applications. These compounds exhibit medium strong blue fluorescence-emitting ability, which is valuable for the development of new materials for electronics and photonics (Chen, Cui, Guo, & Lin, 2012).
Synthesis of High-Purity Fluorinated Benzenes
The synthesis of high-purity fluorinated benzenes, including 1-chloro-2,6-difluorobenzene, demonstrates the importance of selective fluorination and chlorination techniques. These compounds serve as intermediates for active ingredients in agricultural and pharmaceutical industries, highlighting the versatile applications of fluorinated organic chemistry (Moore, 2003).
Regiocontrol in Synthesis
The regiocontrol of metallation influenced by fluorine atoms in compounds such as 6-chloro-2,3-difluorobenzotrifluoride underlines the strategic manipulation of chemical reactions for the synthesis of complex organic molecules. This control is crucial for creating compounds with specific properties and functionalities (Thornton & Jarman, 1990).
properties
IUPAC Name |
1-chloro-3,4-difluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETMTNZSWMUANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluorobenzotrifluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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